molecular formula C10H9N3OS B12479998 4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol

4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B12479998
M. Wt: 219.27 g/mol
InChI Key: PAAWFJLZGAZDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thiophene ring attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods are likely to be applied in an industrial setting to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing heterocycles. Examples include:

Uniqueness

What sets 4-(THIOPHEN-3-YL)-2H,4H,5H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart is its specific combination of the pyrazolo[3,4-b]pyridine core with a thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a versatile scaffold for drug development .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

4-thiophen-3-yl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C10H9N3OS/c14-9-3-7(6-1-2-15-5-6)8-4-11-13-10(8)12-9/h1-2,4-5,7H,3H2,(H2,11,12,13,14)

InChI Key

PAAWFJLZGAZDKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)NN=C2)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.